2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(2H-indazol-3-yl)acetamide
Description
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Properties
Molecular Formula |
C19H17N5O4 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-1-oxophthalazin-2-yl)-N-(1H-indazol-3-yl)acetamide |
InChI |
InChI=1S/C19H17N5O4/c1-27-14-8-7-11-9-20-24(19(26)16(11)17(14)28-2)10-15(25)21-18-12-5-3-4-6-13(12)22-23-18/h3-9H,10H2,1-2H3,(H2,21,22,23,25) |
InChI Key |
OCBWYORTUSXDAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NC3=NNC4=CC=CC=C43)OC |
Origin of Product |
United States |
Biological Activity
The compound 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(2H-indazol-3-yl)acetamide is a novel organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 420.5 g/mol. The structure features a phthalazinone core substituted with dimethoxy groups and an indazole moiety, which enhances its solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 420.5 g/mol |
| CAS Number | 1435899-60-7 |
Antimicrobial Activity
Research indicates that compounds featuring phthalazine structures exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results.
In Vitro Antimicrobial Studies:
- Tested Bacteria: Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa.
- Results: The compound demonstrated effective inhibition of bacterial growth, indicating its potential as an antimicrobial agent against resistant strains.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The anticancer potential of this compound has also been explored. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines.
In Vitro Anticancer Studies:
- Cell Lines Tested: A549 (lung cancer), HeLa (cervical cancer).
- Results: The compound exhibited cytotoxic effects with IC50 values indicating significant activity against these cell lines.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 15.73 |
| HeLa | 27.66 |
Molecular docking studies have been conducted to elucidate the interaction between the compound and specific biological targets. It is believed that the compound binds to active sites of enzymes involved in oncogenic pathways or bacterial resistance mechanisms.
Key Findings from Docking Studies:
- Binding Affinity: High binding affinity to target proteins related to cancer progression.
- Interaction with Enzymes: Potential inhibition of enzymes critical for bacterial survival.
Case Studies
- Study on Antimicrobial Activity: A recent study evaluated the efficacy of several phthalazine derivatives, including our compound, against multidrug-resistant bacterial strains. The results indicated that modifications in the structure significantly enhanced antimicrobial potency.
- Anticancer Research: Another study focused on the anticancer properties of similar compounds, revealing that those with indazole substitutions showed improved cytotoxicity against various cancer cell lines compared to their parent compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
